Fmoc-(fmochmb)ala-OH
Overview
Description
The compound Fmoc-(fmochmb)ala-OH is a derivative of alanine, where the amino group is protected by the fluorenylmethyloxycarbonyl group, and the side chain is modified with a fluorenylmethyloxycarbonyl-oxy-methoxybenzyl group. This compound is primarily used in solid-phase peptide synthesis to protect the amino group during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(fmochmb)ala-OH involves multiple steps:
Protection of the amino group: The amino group of alanine is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in a solvent like dioxane.
Introduction of the fluorenylmethyloxycarbonyl-oxy-methoxybenzyl group: This step involves the reaction of the protected alanine with fluorenylmethyloxycarbonyl-oxy-methoxybenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of fluorenylmethyloxycarbonyl chloride and fluorenylmethyloxycarbonyl-oxy-methoxybenzyl chloride are prepared.
Automated synthesis: Automated peptide synthesizers are used to streamline the protection and modification steps, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(fmochmb)ala-OH: undergoes several types of reactions:
Deprotection: The fluorenylmethyloxycarbonyl group is removed using a base such as piperidine in dimethylformamide.
Coupling reactions: The compound can be coupled with other amino acids or peptides using reagents like PyBOP and diisopropylethylamine.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: PyBOP and diisopropylethylamine.
Major Products Formed
Deprotection: Alanine with a free amino group.
Coupling: Peptides with extended chains.
Scientific Research Applications
Fmoc-(fmochmb)ala-OH: is widely used in scientific research, particularly in:
Peptide synthesis: It is used to protect the amino group during the synthesis of complex peptides.
Biological studies: The compound is used to study protein-protein interactions and enzyme-substrate interactions.
Material science: It is used in the synthesis of peptide-based materials for various applications.
Mechanism of Action
The primary mechanism of action of Fmoc-(fmochmb)ala-OH involves the protection of the amino group during peptide synthesis. The fluorenylmethyloxycarbonyl group prevents unwanted reactions at the amino group, allowing for selective reactions at other sites. The fluorenylmethyloxycarbonyl-oxy-methoxybenzyl group further stabilizes the compound and prevents aggregation during synthesis .
Comparison with Similar Compounds
Fmoc-(fmochmb)ala-OH: is unique compared to other similar compounds due to its dual protection groups. Similar compounds include:
Fmoc-alanine: Lacks the fluorenylmethyloxycarbonyl-oxy-methoxybenzyl group.
Fmoc-glycine: Similar protection but with a different amino acid.
Fmoc-leucine: Similar protection but with a different side chain.
These compounds differ in their stability, reactivity, and suitability for synthesizing specific peptides .
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H35NO8/c1-25(39(43)44)42(40(45)48-23-36-32-15-7-3-11-28(32)29-12-4-8-16-33(29)36)22-26-19-20-27(47-2)21-38(26)50-41(46)49-24-37-34-17-9-5-13-30(34)31-14-6-10-18-35(31)37/h3-21,25,36-37H,22-24H2,1-2H3,(H,43,44)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABBLRADDJWAHI-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H35NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701106179 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701106179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
669.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148515-85-9 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148515-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701106179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.